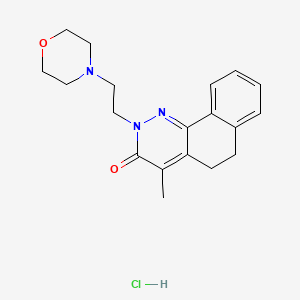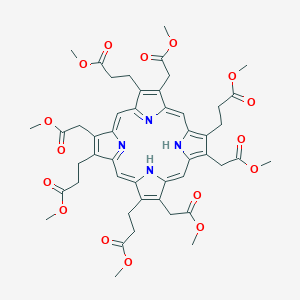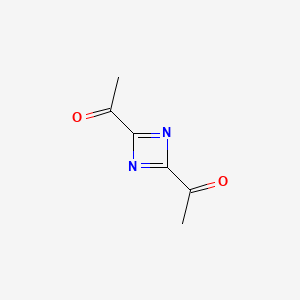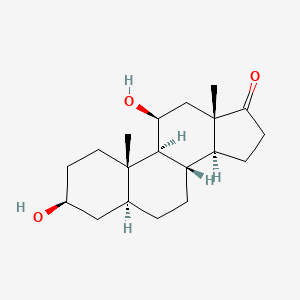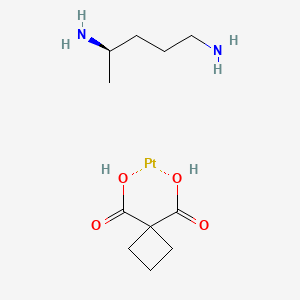
cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum is a complex compound that combines cyclobutane-1,1-dicarboxylic acid, (4R)-pentane-1,4-diamine, and platinum
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutane-1,1-dicarboxylic acid can be synthesized through the photodimerization of trans-cinnamic acid . The process involves capturing a metastable crystalline solid of trans-cinnamic acid and subjecting it to photodimerization. This method is scalable and provides a foundation for further investigation of the compound’s properties and applications.
Industrial Production Methods
The industrial production of cyclobutane-1,1-dicarboxylic acid involves the use of lithium carbonate to synthesize lithium coordination polymers . This method is efficient and allows for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclobutane-1,1-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in coordination reactions with metals to form metal-organic frameworks (MOFs) .
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutane-1,1-dicarboxylic acid include lithium carbonate and lanthanide metals . The reactions typically occur under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures.
Major Products Formed
The major products formed from the reactions of cyclobutane-1,1-dicarboxylic acid include lithium coordination polymers and lanthanide-based metal-organic frameworks . These products have various applications in materials science and chemical sensing.
Scientific Research Applications
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum has several scientific research applications:
Chemistry: It is used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method. These frameworks have applications in chemical sensing and catalysis.
Biology: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and metal ion transport.
Mechanism of Action
The mechanism of action of cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. In the case of carboplatin, the platinum center forms covalent bonds with DNA, leading to the inhibition of DNA replication and cell division, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: A similar compound that shares the cyclobutane ring structure and carboxylic acid functional groups.
Cisplatin: Another platinum-based chemotherapy drug that forms coordination complexes with DNA, similar to carboplatin.
Uniqueness
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum is unique due to its combination of cyclobutane-1,1-dicarboxylic acid and (4R)-pentane-1,4-diamine with a platinum center. This combination allows for the formation of stable coordination complexes with various metal ions, making it valuable in both scientific research and industrial applications.
Properties
Molecular Formula |
C11H22N2O4Pt |
|---|---|
Molecular Weight |
441.39 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum |
InChI |
InChI=1S/C6H8O4.C5H14N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;1-5(7)3-2-4-6;/h1-3H2,(H,7,8)(H,9,10);5H,2-4,6-7H2,1H3;/t;5-;/m.1./s1 |
InChI Key |
GJQIHHBFCTYNHR-UTYJZAQGSA-N |
Isomeric SMILES |
C[C@H](CCCN)N.C1CC(C1)(C(=O)O)C(=O)O.[Pt] |
Canonical SMILES |
CC(CCCN)N.C1CC(C1)(C(=O)O)C(=O)O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






